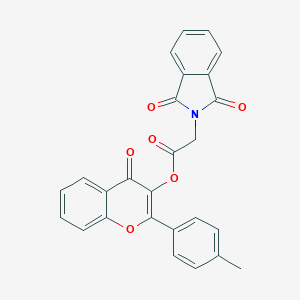
Methyl 3,5,6-trimethyl-1-benzofuran-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3,5,6-trimethyl-1-benzofuran-2-carboxylate, also known as Methyl TMB, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. Methyl TMB is a benzofuran derivative that has been synthesized using various methods and has been found to exhibit a range of biochemical and physiological effects. In
作用機序
The mechanism of action of Methyl 3,5,6-trimethyl-1-benzofuran-2-carboxylate TMB is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. Methyl 3,5,6-trimethyl-1-benzofuran-2-carboxylate TMB has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which is believed to improve cognitive function and memory. Methyl 3,5,6-trimethyl-1-benzofuran-2-carboxylate TMB has also been found to modulate various signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
Methyl 3,5,6-trimethyl-1-benzofuran-2-carboxylate TMB has been found to exhibit a range of biochemical and physiological effects. It has been found to exhibit antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases, such as cancer and Alzheimer's disease. Methyl 3,5,6-trimethyl-1-benzofuran-2-carboxylate TMB has also been found to exhibit neuroprotective effects, which may be beneficial for the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.
実験室実験の利点と制限
Methyl 3,5,6-trimethyl-1-benzofuran-2-carboxylate TMB has several advantages for lab experiments, including its ability to inhibit the activity of certain enzymes and modulate various signaling pathways. However, there are also limitations to using Methyl 3,5,6-trimethyl-1-benzofuran-2-carboxylate TMB in lab experiments, such as its complex synthesis method and potential toxicity. Further studies are needed to fully understand the advantages and limitations of using Methyl 3,5,6-trimethyl-1-benzofuran-2-carboxylate TMB in lab experiments.
将来の方向性
There are several future directions for the study of Methyl 3,5,6-trimethyl-1-benzofuran-2-carboxylate TMB. One potential direction is the development of Methyl 3,5,6-trimethyl-1-benzofuran-2-carboxylate TMB as a potential therapeutic agent for various diseases, such as cancer and Alzheimer's disease. Further studies are needed to fully understand the mechanism of action and potential side effects of Methyl 3,5,6-trimethyl-1-benzofuran-2-carboxylate TMB. Another potential direction is the development of new synthesis methods for Methyl 3,5,6-trimethyl-1-benzofuran-2-carboxylate TMB, which may lead to a higher yield and purer product. Overall, the study of Methyl 3,5,6-trimethyl-1-benzofuran-2-carboxylate TMB has the potential to lead to new discoveries and advancements in the field of scientific research.
合成法
Methyl 3,5,6-trimethyl-1-benzofuran-2-carboxylate TMB can be synthesized using various methods, including the reaction of 3,5,6-trimethylphthalide with methanol and sulfuric acid, or the reaction of 3,5,6-trimethylphthalide with methyl chloroformate and sodium methoxide. The synthesis of Methyl 3,5,6-trimethyl-1-benzofuran-2-carboxylate TMB is a complex process that requires careful attention to the reaction conditions and purification methods to obtain a high yield and pure product.
科学的研究の応用
Methyl 3,5,6-trimethyl-1-benzofuran-2-carboxylate TMB has been found to exhibit a range of potential applications in scientific research. It has been studied as a potential antioxidant and anti-inflammatory agent, as well as a potential therapeutic agent for various diseases, such as cancer and Alzheimer's disease. Methyl 3,5,6-trimethyl-1-benzofuran-2-carboxylate TMB has also been studied for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the development of Alzheimer's disease.
特性
IUPAC Name |
methyl 3,5,6-trimethyl-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-7-5-10-9(3)12(13(14)15-4)16-11(10)6-8(7)2/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBODXBOPOYRMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,5,6-trimethyl-1-benzofuran-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1',7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B254575.png)
![2-(2-methoxyethyl)-7-methyl-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B254577.png)
![2-(2-nitrophenoxy)-N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B254581.png)
![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothien-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide](/img/structure/B254585.png)

![N-allyl-N'-{3-[(3-methylbenzyl)oxy]benzylidene}carbamohydrazonothioic acid](/img/structure/B254588.png)
![3-[2-(Cyclohexylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B254590.png)
![2-[3-amino-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B254591.png)


![4-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B254594.png)
![2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B254595.png)
![3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol](/img/structure/B254597.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B254598.png)